Boc-n-me-tyr-oh.dcha
Overview
Description
Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt, commonly referred to as Boc-N-Me-Tyr-OH DCHA, is a chemical compound with the molecular formula C27H44N2O5 and a molecular weight of 476.65 g/mol . This compound is often used in peptide synthesis and other chemical research applications.
Scientific Research Applications
Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biomedical Research: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Pharmaceutical Industry: It is used in the development of peptide-based drugs and therapeutic agents.
Environmental Science: The compound is used in the development of photocatalysts for environmental remediation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl (Boc) group and the methylation of the hydroxyl group on the tyrosine side chain. The reaction typically involves the use of reagents such as tert-butyl dicarbonate and methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine side chain can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the Boc protecting group can be reduced to form an alcohol.
Substitution: The methyl group on the tyrosine side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methyl group can result in various functionalized tyrosine derivatives .
Mechanism of Action
The mechanism of action of Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound’s Boc protecting group helps in the selective deprotection of amino acids, allowing for the controlled synthesis of peptides and proteins. The methylation of the tyrosine side chain enhances the compound’s stability and reactivity, making it suitable for various chemical reactions .
Comparison with Similar Compounds
Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt can be compared with other similar compounds, such as:
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYPVUIPQNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694235 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95105-25-2 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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